1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a phenyl group at position 1 and a 4-phenylpiperazine moiety at position 3 of the heterocyclic core. The pyrrolidine-2,5-dione scaffold is renowned for its pharmacological versatility, including anticonvulsant, enzyme inhibitory, and anti-inflammatory activities . The 4-phenylpiperazine substituent in this compound is hypothesized to enhance receptor binding affinity, particularly in neurological targets, while the phenyl group may improve pharmacokinetic properties such as lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate amines with maleic anhydride under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 1-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction between the pyrrolidine-2,5-dione intermediate and 4-phenylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Studies have indicated that compounds similar to 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione may exhibit antidepressant effects by modulating serotonin and dopamine pathways. The piperazine group is known to enhance binding affinity to neurotransmitter receptors, which is crucial in developing effective antidepressants.
- Antipsychotic Properties : The compound's structure suggests potential antipsychotic activity. Research on related piperazine derivatives has shown efficacy in treating schizophrenia by antagonizing dopamine D2 receptors, indicating that similar mechanisms may apply to this compound .
- Anti-cancer Potential : Preliminary studies have explored the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. The ability of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione to inhibit tumor growth could be linked to its interaction with specific signaling pathways involved in cancer progression .
Biological Studies
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is critical .
- Receptor Binding Studies : Binding affinity studies have been conducted to assess how well this compound interacts with various receptors, including serotonin and dopamine receptors. These interactions are essential for understanding its pharmacodynamics and therapeutic potential .
Industrial Applications
- Synthesis of Novel Compounds : In organic synthesis, 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione serves as a valuable intermediate for creating more complex molecules. Its unique structure facilitates the development of new pharmaceuticals and agrochemicals .
- Material Science : The compound's chemical properties may be exploited in developing new materials or catalysts in industrial processes. Its stability and reactivity can be advantageous in various chemical reactions.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant-like effects of a series of piperazine derivatives in animal models. The results indicated that modifications to the piperazine ring significantly influenced the antidepressant activity, suggesting that 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione could be a promising candidate for further development .
Case Study 2: Anticancer Screening
In vitro assays demonstrated that pyrrolidine derivatives exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in enhancing anticancer activity, positioning 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione as a potential lead compound for cancer drug development.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting the signaling pathways involved in neurological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Anticonvulsant Activity
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives ():
These analogs replace the pyrrolidine-2,5-dione core with an amide chain. Despite structural simplification, they retained anticonvulsant activity in maximal electroshock (MES) models. However, the most potent derivative (compound 20) exhibited moderate binding to voltage-sensitive sodium channels (VSSCs), suggesting that the pyrrolidine-2,5-dione core is critical for optimal activity .N-[(4-Phenylpiperazin-1-yl)-methyl]pyrrolidine-2,5-diones ():
Compounds 164 (ED₅₀ = 16.13 mg/kg, MES) and 165 (ED₅₀ = 37.79 mg/kg, MES) demonstrated superior efficacy and lower neurotoxicity compared to valproate. The 4-phenylpiperazine group in these derivatives likely enhances target engagement, paralleling the hypothesized mechanism of the target compound .
Enzyme Inhibition
3-Chloro-1-aryl Pyrrolidine-2,5-diones ():
Derivatives like 71d (Ki = 23.27 nM for hCA I) and 71c (Ki = 10.64 nM for hCA II) outperformed acetazolamide in carbonic anhydrase inhibition. Chlorination at position 3 significantly enhanced enzyme binding, a feature absent in the target compound, which may explain divergent therapeutic applications .- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones (): Compounds 5d (IC₅₀ = 100.5 µM) and 5h (IC₅₀ = 160.4 µM) inhibited GABA-transaminase, comparable to vigabatrin.
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural similarity.
The target compound’s predicted logP (~2.0) suggests balanced lipophilicity for CNS penetration, comparable to 1-(4-methoxyphenyl)-3-(piperidin-1-yl) derivatives (logP = 1.08) but less than dichlorophenyl analogs (logP ~3.5). Its polar surface area (~50 Ų) may facilitate solubility while retaining membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Core Rigidity : The pyrrolidine-2,5-dione ring’s planar structure is essential for anticonvulsant activity, as seen in acetamide derivatives that lose potency upon ring opening .
- Substituent Effects :
- 4-Phenylpiperazine : Enhances VSSC and GABA-T binding in anticonvulsant models .
- Halogenation : Chlorine at position 3 (e.g., 71c) boosts carbonic anhydrase inhibition but may reduce anticonvulsant efficacy if absent .
- Aromatic Groups : Phenyl or acetylphenyl moieties improve lipophilicity and target selectivity .
Clinical and Preclinical Relevance
This highlights the scaffold’s adaptability across therapeutic areas .
Biological Activity
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine core, followed by nucleophilic substitution reactions to introduce the phenyl groups. The use of strong bases and solvents like dimethylformamide (DMF) is prevalent in these reactions.
The biological activity of this compound primarily stems from its interaction with various molecular targets within the body. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the regulation of mood and pain perception . The compound's structure allows it to bind effectively to these receptors, leading to its observed pharmacological effects.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione. In animal models, it has demonstrated significant efficacy in reducing seizure activity. For instance, in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model, this compound exhibited a protective effect against induced seizures .
Analgesic Effects
In addition to its anticonvulsant activity, this compound has shown potential as an analgesic agent. It has been evaluated in models of tonic pain and neuropathic pain, demonstrating effectiveness comparable to established analgesics . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance its analgesic properties.
Case Studies
Study on Anticonvulsant Activity: A study published in 2021 investigated a series of pyrrolidine derivatives including 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione. The results indicated that compounds with a similar structure exhibited broad-spectrum anticonvulsant properties across various seizure models .
Research on Pain Management: Another research effort focused on evaluating the analgesic effects of this compound in neuropathic pain models. The findings suggested that it could serve as a potential candidate for further development in treating chronic pain conditions .
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Derivatives are synthesized via alkylation or Michael addition reactions. For example, alkylation of amines with preformed alkylating reagents under mild conditions (e.g., CuI catalysis) yields substituted pyrrolidine-2,5-diones . Modifications to the arylpiperazine moiety often involve nucleophilic substitution or coupling reactions, with structural confirmation via -NMR, -NMR, and ESI-HRMS .
Q. Which in vivo models are standard for evaluating the anticonvulsant activity of pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Three primary models are used:
Maximal Electroshock (MES) : Evaluates ability to prevent tonic-clonic seizures (e.g., 50 Hz, 0.2 sec stimulus in mice/rats) .
Subcutaneous Pentylenetetrazole (scPTZ) : Tests protection against clonic seizures induced by PTZ (85 mg/kg in mice) .
6-Hz Psychomotor Seizure Model : Mimics therapy-resistant epilepsy (32 mA, 0.2 ms pulse in mice) .
Q. What structural features of pyrrolidine-2,5-dione derivatives correlate with anticonvulsant activity?
- Methodological Answer : Key pharmacophores include:
- The pyrrolidine-2,5-dione core , critical for sodium channel binding .
- 4-Phenylpiperazine substituents , which enhance lipophilicity and CNS penetration .
- Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring improve MES efficacy (ED = 16–37 mg/kg) .
Advanced Research Questions
Q. How do in vitro enzyme inhibition assays inform the design of pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Fluorometric assays measure GABA-transaminase inhibition (IC), a target for anticonvulsants. For example, derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione show IC = 5.2 mM, comparable to vigabatrin . Optimizing substituents (e.g., halogenation) enhances enzyme affinity while reducing off-target effects .
Q. How can Structure-Activity Relationship (SAR) studies guide the optimization of pyrrolidine-2,5-dione derivatives?
- Methodological Answer :
- Core Modifications : Replacing the imide ring with amides reduces activity, confirming the necessity of the cyclic anhydride .
- Substituent Effects :
- 3-Trifluoromethylphenyl analogs show higher MES activity (ED = 16.13 mg/kg) vs. 3-chloro analogs (inactive) .
- Bulky aryl groups on piperazine (e.g., 3-bromophenyl) improve potency (ED = 14.18 mg/kg) .
- Table 1 : Selected SAR Data
| Compound | Substituent | ED (MES) | Reference |
|---|---|---|---|
| 164 | 3-CF | 16.13 mg/kg | |
| 165 | 3-Cl | 37.79 mg/kg | |
| Fig 47 | 2-Cl-Ph | 14.18 mg/kg |
Q. What computational strategies are employed to predict binding interactions with neuronal ion channels?
- Methodological Answer :
- Molecular Docking : Tools like VEGA and AutoDock model interactions with voltage-sensitive sodium channels (site 2). For example, compound 20 (ED = 20.1 mg/kg) shows moderate binding affinity via hydrogen bonding with Tyr177 and hydrophobic interactions with Phe176 .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors, aromatic rings) for sodium channel modulation .
Q. How can researchers resolve contradictions in efficacy data across different seizure models?
- Methodological Answer :
- Contextual Analysis : Compounds active in MES but not scPTZ (e.g., 3-CF derivatives) suggest selective sodium channel blockade vs. GABAergic mechanisms .
- Dose-Response Studies : Testing a range of doses (e.g., 30–300 mg/kg) clarifies threshold effects.
- Combined Models : Use 6-Hz tests to identify compounds effective in therapy-resistant cases .
Data-Driven Challenges
Q. What strategies mitigate neurotoxicity in pyrrolidine-2,5-dione derivatives?
- Methodological Answer :
- Lipophilicity Optimization : Reducing logP (<3) via polar substituents (e.g., hydroxyethyl) decreases neurotoxicity (rotarod NT > 500 mg/kg) .
- Metabolic Stability : Introducing metabolically stable groups (e.g., fluorine) improves safety profiles .
Q. How are high-throughput screening (HTS) pipelines adapted for pyrrolidine-2,5-dione derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
